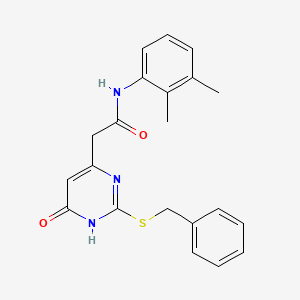

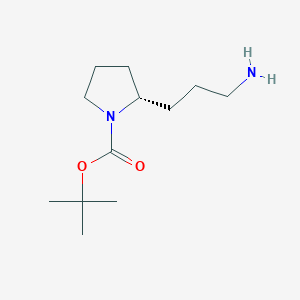

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate” is a chemical compound that contains a tert-butyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of compounds containing a tert-butyl group often involves the use of chiral sulfinamides, which are known as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . Additionally, tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .Scientific Research Applications

Chiral Sulfinamides in Asymmetric N-Heterocycle Synthesis

Chiral sulfinamides, prominently tert-butanesulfinamide, are significant chiral auxiliaries in the stereoselective synthesis of amines and derivatives. They facilitate asymmetric synthesis of various N-heterocycles, crucial in natural products and therapeutic compounds. This synthesis pathway is pivotal for constructing piperidines, pyrrolidines, azetidines, and their fused forms, employing sulfinimines as intermediates (Philip et al., 2020).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a saturated nitrogen heterocycle, is widely used in medicinal chemistry for drug discovery. Its significance is due to efficient pharmacophore space exploration, contribution to stereochemistry, and 3D structure due to non-planarity. Bioactive molecules with this scaffold exhibit target selectivity, and modifications of the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, offer a variety of biological profiles. The review highlights synthetic strategies and the influence of steric factors on biological activity, emphasizing the role of different stereoisomers and substituent orientations (Giovanna Li Petri et al., 2021).

Neo Fatty Acids and Neo Alkanes in Chemistry

Neo fatty acids, neo alkanes, and their derivatives, found in various natural sources, exhibit diverse biological activities. These natural metabolites, alongside synthetic bioactive compounds containing tertiary butyl groups, show promising prospects as antioxidants and in combating cancer, microbes, and bacteria. Their applications extend to the cosmetic, agronomic, and pharmaceutical industries. This review marks the first to consider naturally occurring neo fatty acids, neo alkanes, and metabolites containing tertiary butyl units (Dembitsky, 2006).

Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C), involved in proline biosynthesis and catabolism, is crucial in plant defense against pathogens and abiotic stress. The review discusses P5C's role in resistance and non-host resistance against pathogens, with insights into the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. The differential role of proline-P5C metabolism during pathogen infection is highlighted, providing insights into the regulation of P5C levels in plant cells, particularly in mitochondria (Qamar et al., 2015).

Future Directions

The tert-butyl group, a component of “tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate”, has potential applications in biocatalytic processes . Furthermore, the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines could offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name |

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMARJCJANVNDAM-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone](/img/structure/B2509933.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2509934.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)

![4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2509936.png)

![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)

![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)

![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)